(S)-N-allyl-alpha-methylbenzylamine
(S)-N-allyl-alpha-methylbenzylamine
Brand Name:
Vulcanchem
CAS No.:
115914-08-4
VCID:
VC20844925
InChI:
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1
SMILES:
CC(C1=CC=CC=C1)NCC=C
Molecular Formula:
C11H15N
Molecular Weight:
161.24 g/mol
(S)-N-allyl-alpha-methylbenzylamine
CAS No.: 115914-08-4
Cat. No.: VC20844925
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115914-08-4 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-en-1-amine |
| Standard InChI | InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1 |
| Standard InChI Key | GGNXWCWCESEPFK-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)NCC=C |
| SMILES | CC(C1=CC=CC=C1)NCC=C |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator